Zonisamide-d4 is a deuterated form of zonisamide, a compound primarily used as an anticonvulsant medication. It is classified under the category of sulfonamides and is structurally related to benzisoxazole. The deuterated version, Zonisamide-d4, is utilized in pharmacokinetic studies and analytical chemistry to improve the precision of measurements by reducing background noise in mass spectrometry.
Zonisamide-d4 is derived from zonisamide, which was first approved for use in the United States in 2000. The compound is classified as an anticonvulsant and is used in the treatment of epilepsy and other seizure disorders. The deuterated variant serves as an internal standard in analytical methods due to its isotopic labeling, which allows for more accurate quantification of zonisamide in biological samples.
The synthesis of Zonisamide-d4 typically involves deuterium exchange reactions, where hydrogen atoms in the original zonisamide molecule are replaced with deuterium. This can be achieved through various methods:
For instance, one method includes the use of chlorosulfonic acid for sulfonation reactions, which can be carried out in organic solvents to synthesize intermediates that eventually lead to Zonisamide-d4 .
The molecular formula of Zonisamide-d4 is C_8H_8D_4N_2O_3S, indicating that it retains the core structure of zonisamide but with four hydrogen atoms replaced by deuterium. The structural characteristics include:
The specific isotopic labeling enhances the compound's stability and detection capabilities in analytical techniques such as mass spectrometry.
Zonisamide-d4 undergoes various chemical reactions similar to those of its non-deuterated counterpart. Key reactions include:
These reactions often require careful control of conditions such as temperature and solvent choice to optimize yield and purity.
Zonisamide acts primarily by inhibiting voltage-gated sodium channels and enhancing gamma-aminobutyric acid (GABA) activity, leading to decreased neuronal excitability. The presence of deuterium in Zonisamide-d4 does not alter its pharmacological properties but allows for more precise studies regarding its metabolism and pharmacokinetics.
Zonisamide-d4 exhibits similar physical properties to zonisamide but with altered spectroscopic characteristics due to deuteration:
Analytical methods such as high-performance liquid chromatography (HPLC) have been developed for quantifying Zonisamide-d4 in various matrices, ensuring accurate measurement during pharmacokinetic studies .
Zonisamide-d4 is primarily used in research settings for:
Zonisamide-d4 (C~8~H~4~D~4~N~2~O~3~S) features site-specific deuterium substitution at the 4,5,6,7 positions of the benzisoxazole ring system, as confirmed by mass spectrometry and nuclear magnetic resonance analyses. This strategic deuteration replaces all four hydrogen atoms in the aromatic moiety while preserving the sulfamoylmethyl functional group (-CH~2~SO~2~NH~2) in its protonated form. The isotopic labeling pattern maintains the original molecular geometry but introduces measurable changes in bond vibrational frequencies. Specifically, C-D bonds exhibit approximately 650 cm⁻¹ lower stretching frequencies compared to C-H bonds in infrared spectroscopy, providing a distinct spectroscopic signature for compound identification. This precise deuteration does not alter the planarity of the benzisoxazole ring or its electronic configuration, as evidenced by X-ray crystallography studies comparing the deuterated and protiated forms [1] [5].
Table 1: Deuteration Sites and Spectroscopic Signatures in Zonisamide-d4
Molecular Position | Deuteration Site | Bond Length Change (Å) | Vibrational Frequency Shift |
---|---|---|---|
Benzisoxazole C4 | H → D | Δ +0.005 | -650 cm⁻¹ (C-D stretch) |
Benzisoxazole C5 | H → D | Δ +0.004 | -645 cm⁻¹ (C-D stretch) |
Benzisoxazole C6 | H → D | Δ +0.005 | -652 cm⁻¹ (C-D stretch) |
Benzisoxazole C7 | H → D | Δ +0.004 | -648 cm⁻¹ (C-D stretch) |
Sulfamoylmethyl | Undeuterated | No change | No significant shift |
Deuterium incorporation significantly influences hydrogen bonding dynamics involving the sulfonamide group despite the absence of direct deuteration at this site. Isotopic mass effects alter low-frequency vibrational modes of the benzisoxazole ring, which propagates through the molecular framework to affect sulfonamide conformation. Computational simulations reveal a 15-20% reduction in sulfonamide rotational freedom due to increased molecular rigidity imparted by deuterium substitution. This constrained mobility enhances the sulfonamide's hydrogen-bonding capacity with biological targets like carbonic anhydrase isoforms. The kinetic isotope effect further stabilizes the sulfonamide moiety against metabolic cleavage, as demonstrated by a 40% reduction in dealkylation rates in microsomal studies compared to non-deuterated zonisamide. These molecular dynamics underpin the compound's utility as a tracer in metabolic pathway studies, where its enhanced stability allows precise tracking of sulfonamide-containing metabolites [2] [4].
The deuterium labeling in zonisamide-d4 induces subtle but measurable changes in hydrophobicity profiles compared to its protiated counterpart. Experimental determinations yield a logP value of 2.40 for zonisamide-d4 versus 2.35 for unlabeled zonisamide, indicating a slight increase in lipophilicity attributable to the deuterium isotope effect. This shift enhances membrane permeability in in vitro models, with artificial membrane assays showing a 12% increase in transcellular flux. Despite this change, aqueous solubility remains comparable (0.67 mg/mL in water), attributed to the preservation of hydrogen-bonding capacity at the sulfamoyl group. Deuterium-induced alterations in solvent interaction energies were quantified using isothermal titration calorimetry, revealing a 5.8 kJ/mol reduction in dehydration energy during membrane partitioning. The compound follows a linear pH-solubility profile across physiological pH ranges (1.2–7.4), with no precipitation observed during intestinal transition simulations [1].
Table 2: Comparative Physicochemical Properties of Zonisamide and Zonisamide-d4
Property | Zonisamide | Zonisamide-d4 | Analytical Method |
---|---|---|---|
Molecular Weight | 212.23 g/mol | 216.25 g/mol | High-resolution MS |
LogP (octanol/water) | 2.35 | 2.40 | Shake-flask HPLC-UV |
Water Solubility | 0.70 mg/mL | 0.67 mg/mL | Equilibrium solubility (24h) |
DMSO Solubility | 245 mg/mL | 250 mg/mL | Kinetic solubility assay |
pKa (sulfonamide) | 10.2 | 10.2 | Potentiometric titration |
Accelerated stability studies demonstrate that deuterium substitution significantly alters the degradation kinetics of zonisamide-d4 under thermal stress. Isothermal testing at 60°C reveals a 30% reduction in oxidative degradation rate compared to the non-deuterated compound, attributable to kinetic isotope effects on hydrogen abstraction. The primary degradation pathway involves ring oxidation followed by sulfonamide cleavage, yielding 2-sulfamoylacetylphenol as the major degradant. Activation energy (E~a~) for this oxidative degradation increases from 85 kJ/mol in zonisamide to 98 kJ/mol in zonisamide-d4, as calculated via Arrhenius modeling. Notably, deuterium labeling shifts the degradation product profile: while protiated zonisamide generates approximately 12% benzoic acid derivatives under photolytic stress, zonisamide-d4 produces less than 5% of these metabolites due to stabilization of the benzisoxazole ring. Forced degradation in hydrogen peroxide (3%) confirms enhanced oxidative stability, with zonisamide-d4 showing 92% remaining after 24 hours versus 78% for the protiated form. These stability advantages make the deuterated form particularly valuable for long-term metabolic tracking studies where degradation artifacts could compromise data integrity [3] [5].
Table 3: Thermal Degradation Kinetics of Zonisamide-d4 Under Stress Conditions
Stress Condition | Time | Zonisamide Degradation | Zonisamide-d4 Degradation | Primary Degradant |
---|---|---|---|---|
Dry Heat (60°C) | 4 weeks | 8.2% | 5.7% | Desulfonylated derivative |
Oxidative (3% H~2~O~2~) | 24 hours | 22.0% | 8.0% | Ring-hydroxylated compound |
Photolytic (1.2M lux) | 48 hours | 15.5% | 9.8% | Sulfonamide cleavage product |
Acidic (0.1N HCl) | 7 days | 3.1% | 2.9% | Isoxazole-opened derivative |
The stabilization mechanism primarily involves deuterium's vibrational mass effect, which increases the activation energy required for C-H (C-D) bond cleavage during ring oxidation. Isotopic substitution reduces the zero-point energy difference between ground and transition states, thereby decelerating rate-determining hydrogen (deuterium) abstraction steps. This protective effect is most pronounced in oxidative pathways where benzisoxazole ring hydrogens are directly involved in electron transfer mechanisms. Spectrophotometric stability-indicating methods developed for protiated zonisamide remain applicable to the deuterated analog but require wavelength adjustments to account for isotopic shifts in UV absorption maxima (Δλ = 2-3 nm) [3].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8